molecular formula C15H11ClN4O B277112 1-(4-chlorophenyl)-2-(5-phenyl-1H-tetraazol-1-yl)ethanone

1-(4-chlorophenyl)-2-(5-phenyl-1H-tetraazol-1-yl)ethanone

Cat. No. B277112
M. Wt: 298.73 g/mol
InChI Key: ZJBNXLMNCVIUST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-2-(5-phenyl-1H-tetraazol-1-yl)ethanone, commonly known as CPTEN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPTEN belongs to the family of tetrazole-based compounds and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of CPTEN is not fully understood. However, studies have suggested that CPTEN may act by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. CPTEN has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Studies have reported that CPTEN exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. CPTEN has also been found to exhibit anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, CPTEN has been reported to exhibit anti-microbial properties against various bacterial strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using CPTEN in lab experiments is its potential as a fluorescent probe for detecting metal ions. CPTEN is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using CPTEN in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several potential future directions for the research on CPTEN. One potential direction is the development of CPTEN-based fluorescent probes for detecting metal ions in biological systems. Another potential direction is the synthesis of CPTEN derivatives with improved solubility and bioavailability for use in medicinal chemistry and drug discovery. Additionally, further studies are needed to fully understand the mechanism of action of CPTEN and its potential applications in various fields.
Conclusion:
In conclusion, CPTEN is a chemical compound with potential applications in various fields, including medicinal chemistry, drug discovery, and material science. CPTEN has been synthesized through various methods and has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. While CPTEN has several advantages for use in lab experiments, its limited solubility in water may affect its bioavailability and efficacy. Further research is needed to fully understand the mechanism of action of CPTEN and its potential applications in various fields.

Synthesis Methods

CPTEN can be synthesized through various methods, including the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form 4-chlorobenzaldehyde phenylhydrazone, followed by reaction with ethyl acetoacetate to form 1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester. The final step involves the reaction of the ethyl ester with sodium azide to form CPTEN.

Scientific Research Applications

CPTEN has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. CPTEN has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions.

properties

Molecular Formula

C15H11ClN4O

Molecular Weight

298.73 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-(5-phenyltetrazol-1-yl)ethanone

InChI

InChI=1S/C15H11ClN4O/c16-13-8-6-11(7-9-13)14(21)10-20-15(17-18-19-20)12-4-2-1-3-5-12/h1-9H,10H2

InChI Key

ZJBNXLMNCVIUST-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=NN2CC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NN=NN2CC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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